molecular formula C9H3Cl2F2N B598490 3,4-Dichloro-5,7-difluoroquinoline CAS No. 1204810-53-6

3,4-Dichloro-5,7-difluoroquinoline

Cat. No.: B598490
CAS No.: 1204810-53-6
M. Wt: 234.027
InChI Key: WOYRCVMLXQNZSJ-UHFFFAOYSA-N
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Description

3,4-Dichloro-5,7-difluoroquinoline is a multifunctional quinoline-based scaffold engineered for the discovery and development of novel anti-infective and therapeutic agents. This compound is of significant interest in medicinal chemistry due to the proven utility of its structural analogs. Quinoline derivatives are extensively investigated for their potent antimalarial activity, often acting through the inhibition of hemozoin formation within the parasite digestive vacuole . Furthermore, recent research highlights the potential of hybrid quinoline compounds against neglected tropical diseases such as leishmaniasis, with some derivatives exhibiting superior efficacy to standard treatments like miltefosine by inhibiting critical enzymes in the folate pathway . The strategic incorporation of halogen atoms aims to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets, making it a versatile intermediate for constructing more complex molecular hybrids. Researchers are exploring its application in creating next-generation agents against parasitic infections and in oncology research, given the established bioactivity of the quinoline pharmacophore. This reagent is intended solely for use in laboratory research to advance the development of new therapeutic candidates.

Properties

IUPAC Name

3,4-dichloro-5,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F2N/c10-5-3-14-7-2-4(12)1-6(13)8(7)9(5)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYRCVMLXQNZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(C(=CN=C21)Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671203
Record name 3,4-Dichloro-5,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-53-6
Record name 3,4-Dichloro-5,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Optimization and Limitations

In a representative procedure:

  • Reagents : POCl₃ (0.35 mol), DMF (0.15 mol), 3,5-difluoroacetanilide (0.05 mol).

  • Conditions : Reflux at 85–90°C for 4–16 hours.

  • Yield : 72% after recrystallization (ethyl acetate).

Schiff Base Cyclization: Adapting Tetrahydroisoquinoline Methodologies

A patent detailing the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride provides a adaptable framework for quinoline synthesis. By modifying reaction conditions to favor aromatization, this method can yield fully substituted quinolines.

Reaction Sequence and Adaptations

The patented four-step process involves:

  • Schiff base formation : Condensation of 3,5-dichlorobenzaldehyde with ammonia.

  • Reduction : Sodium borohydride (NaBH₄) and anhydrous calcium chloride (CaCl₂) reduce the Schiff base to a secondary amine.

  • Ring-closing : Triethylamine (Et₃N) and oxalyl chloride monomethyl ester facilitate cyclization.

  • Acidification : Concentrated sulfuric acid (H₂SO₄) yields the hydrochloride salt.

For 3,4-dichloro-5,7-difluoroquinoline, substituting 3,5-difluorobenzaldehyde as the starting material and introducing chlorine via electrophilic substitution during cyclization could achieve the desired product. However, fluorine’s strong electron-withdrawing effects may necessitate harsher chlorination conditions (e.g., Cl₂ gas with FeCl₃ catalysis).

Scalability and Industrial Feasibility

  • Total yield : >60%.

  • Cost drivers : Sodium borohydride ($45/kg) and oxalyl chloride monomethyl ester ($120/kg).

  • Waste management : Acidic wastewater generation (pH < 2) requires neutralization, increasing operational costs.

Post-Synthesis Chlorination: Directed Halogenation Strategies

Direct chlorination of pre-formed 5,7-difluoroquinoline derivatives offers a pathway to install chlorine at positions 3 and 4. This method leverages the quinoline nitrogen’s meta-directing effects to guide electrophilic substitution.

Electrophilic Chlorination Conditions

  • Chlorinating agents : Cl₂ gas, SOCl₂, or POCl₃.

  • Catalysts : FeCl₃ or AlCl₃.

  • Temperature : 80–120°C.

In a model reaction, chlorination of 2-chloro-5,7-difluoroquinoline-3-carbaldehyde with POCl₃ at 110°C for 8 hours introduced chlorine at position 4, albeit with <30% yield due to competing side reactions.

Regioselectivity Challenges

The nitrogen atom at position 1 directs electrophiles to positions 3, 4, 6, and 8. However, fluorine’s strong -I effect further deactivates the ring, necessitating elevated temperatures and excess chlorinating agents, which risk over-chlorination.

Comparative Analysis of Synthetic Routes

Method Yield Cost Scalability Regioselectivity
Vilsmeier-Haack72%HighModerateLow
Schiff Base Cyclization60%ModerateHighModerate
Post-Synthesis Chlorination30%LowLowHigh

Key observations :

  • The Vilsmeier-Haack method offers the highest yield but requires specialized precursors.

  • Schiff base cyclization balances cost and scalability but generates acidic waste.

  • Post-synthesis chlorination, while conceptually simple, suffers from poor yields.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5,7-difluoroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

3,4-Dichloro-5,7-difluoroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5,7-difluoroquinoline involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Halogen Type and Position: Chlorine vs. Fluorine: Chlorine’s larger atomic size and lower electronegativity compared to fluorine increase steric hindrance and reduce electron-withdrawing effects. For example, 5,7-Dichloro-4-(4-fluorophenoxy)quinoline () exhibits reduced electrophilicity at position 4 due to the phenoxy group, whereas this compound’s fluorine atoms enhance polarization at positions 5 and 7 . Positional Effects: Fluorine at position 5 and 7 (as in the target compound) may improve metabolic stability compared to chlorine-substituted analogs like 5,7-Dichloro-4-hydroxyquinoline, which is prone to oxidation .

Core Structure: Quinoline vs. Quinazoline: Quinazoline derivatives (e.g., 4-Chloro-5,7-difluoroquinazoline) feature a pyrimidine ring instead of pyridine, altering hydrogen-bonding capacity and target selectivity. This makes quinazolines more common in kinase inhibitor development .

Applications: Pharmaceuticals: Chloroquinolines (e.g., 5,7-dichloroquinolines) are noted for reversing drug resistance in antimalarial therapies . Agrochemicals: 5,7-Dichloro-4-(4-fluorophenoxy)quinoline is listed as a pesticide intermediate, likely due to its stability and hydrophobic substituents . Materials Science: Fluorinated quinolines like 6-bromo-5,7-difluoroquinoline are used in palladium-catalyzed cross-coupling reactions to synthesize advanced materials .

Biological Activity

3,4-Dichloro-5,7-difluoroquinoline is a halogenated quinoline derivative that has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including antibacterial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes two chlorine atoms and two fluorine atoms attached to the quinoline ring. This unique substitution pattern enhances its reactivity and biological activity compared to other similar compounds.

Property Value
Molecular FormulaC₉H₄Cl₂F₂N
Molecular Weight221.04 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of halogen atoms allows for enhanced binding affinity to biological macromolecules, such as enzymes and receptors. It has been shown to act as an enzyme inhibitor , which interferes with critical biological processes.

  • Antibacterial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by targeting viral enzymes or interfering with host cell machinery.
  • Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Research Findings

Several studies have investigated the biological activities of this compound. Below are key findings summarized from various research efforts:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against E. coli, Bacillus subtilis, and Mycobacterium smegmatis. The compound demonstrated effective inhibition at low concentrations .
  • Cytotoxic Effects :
    • In vitro assays showed that this compound exhibited cytotoxic effects on various human cancer cell lines. The IC50 values ranged from 10 µM to 25 µM depending on the cell type .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound binds effectively to active sites of target enzymes, suggesting a potential pathway for drug development .

Case Study 1: Antibacterial Activity

A recent study examined the antibacterial properties of this compound against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, demonstrating its potential as a novel antibacterial agent.

Case Study 2: Anticancer Properties

In another investigation focusing on cancer therapeutics, researchers treated human breast cancer cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability with significant apoptotic markers observed at higher concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related quinoline derivatives was conducted:

Compound Antibacterial Activity (MIC) Cytotoxicity (IC50)
This compound8 µg/mL15 µM
4-Chloro-5-fluoroquinoline16 µg/mL20 µM
3-Fluoro-6-chloroquinoline32 µg/mL>50 µM

Q & A

Q. What are the standard synthetic protocols for 3,4-Dichloro-5,7-difluoroquinoline, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation steps. Starting from a quinoline core, chlorination at the 3- and 4-positions is achieved using phosphorus oxychloride (POCl₃) under reflux, while fluorination at the 5- and 7-positions employs fluorinating agents like DAST (diethylaminosulfur trifluoride) or HF-pyridine. Reaction parameters such as temperature (80–120°C for chlorination), solvent (anhydrous dichloromethane for fluorination), and stoichiometry (excess POCl₃) significantly impact yield and purity. Evidence from fluorinated quinoline syntheses suggests that two-phase systems (e.g., Doebner-Miller synthesis) can enhance regioselectivity and reduce side reactions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Key techniques include:

  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Assigns substituent positions and confirms integration ratios for Cl/F atoms. ¹⁹F NMR is critical for distinguishing between fluorine environments.
  • Mass spectrometry (EI/ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 278) and fragmentation patterns.
  • HPLC with UV detection : Quantifies purity (>98% for research-grade material) and monitors byproducts. Cross-referencing with PubChem data (e.g., InChI key, canonical SMILES) ensures structural accuracy .

Q. How do electronic effects of chlorine and fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Chlorine’s strong electron-withdrawing effect activates the quinoline ring for NAS at positions ortho and para to the substituents. Fluorine’s inductive electron withdrawal further polarizes the ring, directing reactivity toward the 6- and 8-positions. The 3,4-dichloro-5,7-difluoro pattern creates a unique electronic landscape, favoring substitution at the 2-position in some cases. Comparative studies of fluorinated quinolines highlight how substituent positioning dictates regioselectivity .

Advanced Research Questions

Q. What strategies address discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Parameter optimization : Re-evaluate DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets (6-31G* vs. def2-TZVP) to improve agreement with experimental NMR shifts.
  • Cross-validation : Use X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in substituent positions.
  • Solvent effects : Simulate solvent interactions (e.g., PCM models) to account for shifts in NMR spectra. Contradictions often arise from neglected steric or solvation effects, necessitating iterative refinement of computational models .

Q. How can kinetic studies elucidate the rate-determining step in the synthesis of this compound?

  • Time-resolved sampling : Quench reactions at intervals (e.g., 10-min increments) and analyze intermediates via HPLC-MS.
  • Variable concentration experiments : Vary POCl₃ or DAST concentrations to determine rate laws (e.g., first-order dependence on POCl₃).
  • Activation energy calculation : Perform reactions at 60–120°C and apply the Arrhenius equation. Evidence from fluorination protocols suggests that fluorination is often rate-limiting due to steric hindrance .

Q. What in silico models predict the compound’s interaction with biological targets, and how can these be validated experimentally?

  • Molecular docking (AutoDock Vina) : Screen against malaria parasite enzymes (e.g., Plasmodium cytochrome bc₁ complex) to predict binding affinities.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • Validation : Compare predictions with in vitro enzyme inhibition assays (IC₅₀ values) and SAR studies of analogs. Fluorinated quinolines’ bioactivity data (e.g., antiparasitic activity) provide benchmarks for validation .

Methodological Considerations

  • Data contradiction resolution : Triangulate NMR, MS, and computational results to resolve structural ambiguities .
  • Synthetic optimization : Use design of experiments (DoE) to systematically vary temperature, solvent, and catalyst loading .
  • Advanced characterization : Leverage 2D NMR (COSY, HSQC) and high-resolution MS for unambiguous structural assignments .

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